Sodium bromofluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

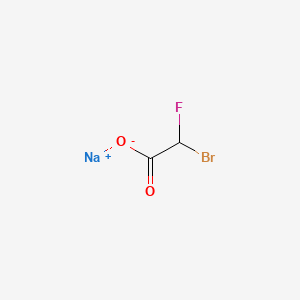

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-bromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSPMEOOLFPNOR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(F)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrFNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382076 | |

| Record name | Sodium bromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70395-36-7 | |

| Record name | Sodium bromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Bromodifluoroacetate: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction: The Emergence of a Superior Difluorocarbene Precursor

In the landscape of fluorinated organic compounds, which are pivotal in pharmaceuticals, agrochemicals, and materials science, the introduction of the difluoromethylene (-CF2-) group into molecular scaffolds is of paramount importance.[1] For years, the go-to reagent for this transformation has been sodium chlorodifluoroacetate (ClCF2CO2Na). However, its practical application is hampered by its highly hygroscopic nature and the often harsh reaction conditions required for its decomposition to difluorocarbene (:CF2).[2] This guide provides an in-depth technical overview of sodium bromodifluoroacetate (BrCF2CO2Na), a superior alternative that has gained significant traction in the scientific community for its efficiency, milder reaction conditions, and ease of handling.[3][4] We will explore its fundamental properties, synthesis, mechanistic pathways, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

Sodium bromodifluoroacetate is a white to almost white crystalline powder that offers significant advantages in handling due to its non-hygroscopic nature.[3] Its core properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C2BrF2NaO2 | [5][6] |

| Molecular Weight | 196.91 g/mol | [5][6] |

| CAS Number | 84349-27-9 | [5][6][7] |

| Appearance | White to almost white powder/crystalline solid | [5] |

| Melting Point | 67°C | [8] |

| Boiling Point | 104°C at 83 mmHg | [8] |

| Solubility | Soluble in water | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [5][7] |

While detailed spectroscopic data (NMR, IR) are best obtained on a lot-specific basis, characterization would typically involve:

-

¹³C NMR: A characteristic signal for the -CF2- carbon, split by the two fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.

-

IR Spectroscopy: Strong absorbance bands corresponding to the carboxylate C=O stretching vibrations.

Synthesis of Sodium Bromodifluoroacetate

The synthesis of sodium bromodifluoroacetate is typically achieved through the hydrolysis of a suitable precursor, such as ethyl bromodifluoroacetate. A generalized laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of Sodium Bromodifluoroacetate

Objective: To synthesize sodium bromodifluoroacetate from ethyl bromodifluoroacetate.

Materials:

-

Ethyl bromodifluoroacetate

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Ethanol

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve a known molar equivalent of sodium hydroxide in a minimal amount of water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add one molar equivalent of ethyl bromodifluoroacetate to the cooled NaOH solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, wash the aqueous solution with dichloromethane to remove any unreacted starting material and the ethanol byproduct.

-

Carefully remove the water from the aqueous layer under reduced pressure to yield the crude sodium bromodifluoroacetate.

-

The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

-

Dry the purified product under vacuum to obtain a fine white powder.

Self-Validation: The purity of the synthesized sodium bromodifluoroacetate should be confirmed by melting point analysis and spectroscopic methods (¹³C NMR, ¹⁹F NMR, and IR spectroscopy) to ensure it is free from starting materials and byproducts.

Mechanism of Action: A Superior Difluorocarbene Source

The primary utility of sodium bromodifluoroacetate lies in its role as an efficient precursor to difluorocarbene (:CF2), a highly reactive intermediate.[9] Upon heating, sodium bromodifluoroacetate undergoes thermal decomposition via a concerted mechanism involving the loss of carbon dioxide and a bromide ion to generate difluorocarbene.[2]

Caption: Mechanism of Difluorocarbene Generation.

A key advantage of sodium bromodifluoroacetate over its chloro-analogue is its lower decomposition temperature, allowing for milder reaction conditions.[3] This is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, facilitating the elimination of the bromide ion.

Applications in Organic Synthesis: Gem-Difluorocyclopropanation

The most prominent application of sodium bromodifluoroacetate is in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes from alkenes and alkynes, respectively.[3][4] These fluorinated cyclopropanes are valuable building blocks in medicinal chemistry and materials science.[3]

Experimental Protocol: Synthesis of 1,1-difluoro-2,2-diphenylcyclopropane

Objective: To synthesize a gem-difluorocyclopropane via the reaction of 1,1-diphenylethylene with difluorocarbene generated from sodium bromodifluoroacetate.

Materials:

-

Sodium bromodifluoroacetate (BrCF2CO2Na)

-

1,1-Diphenylethylene

-

Diglyme (or another suitable high-boiling aprotic solvent)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 1,1-diphenylethylene and diglyme.

-

Add sodium bromodifluoroacetate to the flask. The use of BrCF2CO2Na often allows for a 1:1.5 to 1:2 molar ratio of alkene to carbene precursor, which is more efficient than the larger excess required for ClCF2CO2Na.[3]

-

Heat the reaction mixture to the desired temperature (typically 120-150°C) under an inert atmosphere. The lower reaction temperature is a distinct advantage of using BrCF2CO2Na.[3]

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1,1-difluoro-2,2-diphenylcyclopropane.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of the CF2 group can be unequivocally identified by the characteristic splitting patterns in the NMR spectra.

Caption: Experimental Workflow for Difluorocyclopropanation.

Safety and Handling

Sodium bromodifluoroacetate is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][10] It is harmful if swallowed, in contact with skin, or if inhaled.[6] All manipulations should be carried out in a well-ventilated fume hood.[8][10]

| Hazard Statement | Description |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled[6] |

| H315 | Causes skin irritation[6] |

| H319 | Causes serious eye irritation[6] |

| H335 | May cause respiratory irritation[10] |

Conclusion

Sodium bromodifluoroacetate has established itself as a highly effective and practical reagent for the generation of difluorocarbene.[3][4] Its non-hygroscopic nature, coupled with the ability to effect difluorocyclopropanation under milder conditions and with greater efficiency than its chloro-analogue, makes it an invaluable tool for synthetic chemists.[2][3] The protocols and data presented in this guide underscore its utility and provide a solid foundation for its application in research and development, particularly in the synthesis of novel fluorinated molecules for the pharmaceutical and materials science industries.

References

-

Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084. [Link]

-

Semantic Scholar. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]

-

PubChem. (n.d.). bromodifluoroacetic acid sodium salt. Retrieved from [Link]

-

Sci-Hub. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]

-

Apollo Scientific Ltd. (n.d.). SODIUM BROMOFLUOROACETATE SDS. Retrieved from [Link]

-

Delso, I., et al. (2015). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. Beilstein Journal of Organic Chemistry, 11, 2135–2151. [Link]

Sources

- 1. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 4. Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]

- 5. SODIUM BROMODIFLUOROACETATE CAS#: 84349-27-9 [amp.chemicalbook.com]

- 6. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. SODIUM BROMODIFLUOROACETATE - Safety Data Sheet [chemicalbook.com]

- 9. Sci-Hub. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes / Synthesis, 2010 [sci-hub.ru]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to Sodium Bromofluoroacetate (CAS 70395-36-7)

Abstract

Sodium bromofluoroacetate is a halogenated organic salt of significant interest in synthetic and medicinal chemistry. As a versatile building block, it offers a direct route for the introduction of the valuable bromofluoromethyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, a plausible synthetic pathway, and its expected chemical reactivity. Furthermore, it details protocols for analytical characterization, discusses its potential applications in the synthesis of complex molecules for research and drug development, and outlines essential safety and handling procedures. While specific experimental data for this exact compound is limited in public literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to provide a robust and practical resource for laboratory professionals.

Introduction and Molecular Overview

Sodium 2-bromo-2-fluoroacetate, registered under CAS number 70395-36-7, is the sodium salt of bromofluoroacetic acid. Its structure features a stereogenic center at the alpha-carbon, which bears both a bromine and a fluorine atom. This unique arrangement of halogens makes it a valuable reagent for introducing monofluorinated groups into organic molecules—a critical strategy in modern drug discovery.

The incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, reagents that facilitate the introduction of fluorinated synthons are in high demand. This compound serves as a key precursor for generating reactive intermediates or for use in nucleophilic substitution reactions, making it a compound of interest for chemists aiming to create novel pharmaceuticals and agrochemicals.[3]

Caption: Figure 1: Chemical Structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, its properties can be inferred from data on analogous haloacetic acid salts and its precursor, ethyl bromofluoroacetate.

| Property | Value | Source/Basis |

| CAS Number | 70395-36-7 | [4][5][] |

| Molecular Formula | C₂HBrFNaO₂ | Derived |

| Molecular Weight | 178.92 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar sodium carboxylate salts |

| Solubility | Expected to be soluble in water | [7] Analogy to sodium fluoroacetate and other basic salts |

| Stability | Store in a cool, dry place. Hygroscopic. | General recommendation for carboxylate salts |

Synthesis and Purification

A common and practical route to this compound is through the saponification (hydrolysis) of its corresponding ester, ethyl bromofluoroacetate (CAS 401-55-8), followed by neutralization. Ethyl bromofluoroacetate is commercially available and can be synthesized via several established methods.[8]

Caption: Figure 2: Proposed Synthesis of this compound.

Experimental Protocol: Synthesis from Ethyl Bromofluoroacetate

-

Rationale: This protocol employs a standard base-mediated hydrolysis of an ester. Using sodium hydroxide ensures the final product is the desired sodium salt. The reaction is run at a low temperature to minimize potential side reactions, such as elimination or substitution of the halides.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5°C), dissolve ethyl bromofluoroacetate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) to ensure miscibility.

-

Hydrolysis: Slowly add a 1.1 molar equivalent solution of sodium hydroxide (NaOH) in water dropwise to the stirred ester solution. The rate of addition should be controlled to maintain the internal temperature below 10°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is fully consumed (typically 1-3 hours).

-

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. If a biphasic mixture is present, separate the aqueous layer. Wash the organic layer (if any) with a small amount of water and combine the aqueous extracts.

-

Isolation: Remove the water from the combined aqueous phases under reduced pressure or by lyophilization (freeze-drying) to yield the crude this compound solid.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary, though for many applications, the crude salt is used directly.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of the α-bromo-α-fluoro carboxylate moiety.

Generation of Monofluorocarbene (Proposed)

Similar to other sodium haloacetates, this compound is a potential precursor to a highly reactive monofluorocarbene intermediate upon thermal decarboxylation. This process involves the loss of carbon dioxide and sodium bromide.

Caption: Figure 3: Proposed Monofluorocarbene Generation.

This monofluorocarbene can then participate in various cycloaddition reactions, for example, with alkenes to form monofluorinated cyclopropanes, which are valuable structures in medicinal chemistry.

Nucleophilic Substitution

The carboxylate can also act as a nucleophile, displacing the bromine atom in an intermolecular fashion or, more commonly, reacting with external electrophiles. The α-carbon is susceptible to nucleophilic attack, potentially displacing the bromide ion, although this is less common than reactions involving the carboxylate group.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a precursor to fluorinated building blocks.

-

Pharmaceutical Synthesis: The introduction of a single fluorine atom can significantly enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity by forming favorable electrostatic interactions with protein targets.[1] Reagents like this compound provide a means to install a -CHF- or related monofluorinated group.

-

Agrochemical Development: Similar to pharmaceuticals, fluorination is a key strategy in designing modern pesticides and herbicides with improved efficacy and environmental profiles.[9]

-

Material Science: Fluorinated compounds are used in the development of advanced materials, including polymers and liquid crystals, due to the unique properties conferred by the C-F bond.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The following section outlines the expected results and provides a sample protocol for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural elucidation.[10]

-

¹H NMR: The single proton on the α-carbon is expected to appear as a doublet due to coupling with the adjacent fluorine atom (²J-H,F coupling). The chemical shift would likely be in the range of 5.5-6.5 ppm.

-

¹³C NMR: Two carbon signals are expected. The carboxyl carbon (~165-175 ppm) and the α-carbon (~80-90 ppm). The α-carbon signal will be split into a doublet by the directly attached fluorine (¹J-C,F coupling).

-

¹⁹F NMR: A single fluorine environment is present. The signal is expected to be a doublet due to coupling with the α-proton (²J-F,H coupling).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Expected Pattern: Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum of any fragment containing bromine will show a characteristic pair of peaks (M and M+2) of nearly equal intensity.[11]

-

Ionization: Electrospray ionization in negative mode (ESI-) would be suitable for detecting the bromofluoroacetate anion at m/z 155 and 157.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile compounds. A reversed-phase method is generally suitable for haloacetic acids.[12][13]

Caption: Figure 4: HPLC Analysis Workflow.

Protocol: Purity Determination by HPLC

-

Rationale: This protocol uses a standard C18 reversed-phase column, which separates compounds based on hydrophobicity. An acidic mobile phase is used to ensure the carboxylate is protonated to its acid form for better retention and peak shape. UV detection at a low wavelength (210 nm) is suitable for detecting the carboxyl group.[13]

-

Instrumentation: HPLC system with UV detector, autosampler, and column oven.[14]

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 5-10 µL.

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of mobile phase to create a ~1 mg/mL stock solution.

-

Analysis: Inject the prepared solution and record the chromatogram for a sufficient time (e.g., 10-15 minutes) to allow for the elution of all components.

-

Calculation: Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related haloacetic acids, which are known to be toxic and corrosive.[15][16]

-

Hazard Classification (Anticipated):

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.

-

Eye Damage/Irritation: Expected to cause serious eye irritation or damage.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Avoid generation of dust.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If Inhaled: Move person to fresh air.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound (CAS 70395-36-7) is a specialized chemical reagent with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its value lies in its ability to serve as a compact and reactive source for introducing the monofluoromethyl group, a key pharmacophore, into complex molecules. While detailed experimental data on this specific salt is sparse, this guide has provided a robust framework for its synthesis, handling, analysis, and application based on established chemical principles and data from closely related compounds. As the demand for sophisticated fluorinated molecules continues to grow, the utility of building blocks like this compound is expected to increase, warranting further investigation into its specific reactivity and applications.

References

- (No specific source used for this general st

- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-02).

- PubMed. (2007). Determination of sodium monofluoroacetate (1080) in biological samples as its 4-bromomethyl-7-methoxycoumarin derivative by RP-HPLC.

- Arborpharmchem. Cas No.

- PubMed Central (PMC).

- Enamine.

- GM Chemical. (2023-03-03).

- ChemBuyersGuide.com, Inc. AiFChem, an XtalPi Company.

- ChemicalBook.

- Merck Millipore. Complete Monograph Methods.

- ChemicalBook.

- ResearchGate. (2025-11-22). The Identification of Sodium Fluoroacetate (Compound 1080) Employing NMR Spectroscopy.

- SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.

- PubMed. (1990). Determination of sodium fluoroacetate (Compound 1080) in biological tissues. J Anal Toxicol, 14(1), 45-9.

- cipac.org. (2020-06-08). multi-active method for the analysis of active substances in formulated products to support quality control scope.

- SIELC Technologies.

- BLD Pharm.

- ResearchGate. (2015-10-08). Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS.

- PubChem. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762.

- PubMed. (2023-10-11).

- PubMed. (2020-06-04).

- Tokyo Chemical Industry (India) Pvt. Ltd.

- Sigma-Aldrich. Sodium bromo(difluoro)

- PubMed Central (PMC). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.

- BOC Sciences. Main Product.

- CAMEO Chemicals - NOAA.

- YouTube. (2023-12-03).

- NCBI. NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid.

- PubMed Central (PMC) - NIH. (2023-06-19).

- PubChem. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418.

- World Health Organization (WHO).

- Sigma-Aldrich.

- NCBI.

- Enviro Tech Chemical Services. Comparative Toxicology of Inorganic Bromide Salts and Certain Organobromo Compounds.

- ChemicalBook.

- ChemicalBook.

- PubMed Central (PMC) - NIH. (2023-10-11).

- Sigma-Aldrich.

- ResearchGate.

- ResearchGate. (2020-04-24).

- ChemicalBook.

- Amanote Research. The Biological Activity of Sodium Dichloroacetate and Its Effectiveness During the Experimental Clinical Studies.

Sources

- 1. nbinno.com [nbinno.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Ethyl Bromofluoroacetate [401-55-8] Application [gmchemix.com]

- 4. This compound | 70395-36-7 [chemicalbook.com]

- 5. 70395-36-7|this compound|BLD Pharm [bldpharm.com]

- 7. SODIUM FLUOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Ethyl bromofluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 9. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Determination of sodium monofluoroacetate (1080) in biological samples as its 4-bromomethyl-7-methoxycoumarin derivative by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 14. cipac.org [cipac.org]

- 15. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cdn.who.int [cdn.who.int]

The Chemical Mechanism and Synthetic Utility of Sodium Bromodifluoroacetate: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoromethylene group (CF₂) is of particular interest. When incorporated into a cyclopropane ring, it creates the gem-difluorocyclopropane moiety, a conformationally constrained isostere for various functional groups, including carbonyls and alkynes. Sodium bromodifluoroacetate has emerged as a key reagent for the efficient synthesis of these valuable building blocks. This technical guide provides an in-depth exploration of the chemical mechanism of action of sodium bromodifluoroacetate, its practical advantages as a difluorocarbene source, and its application in the synthesis of compounds with potential therapeutic relevance.

Core Mechanism of Action: Thermal Generation of Difluorocarbene

The primary "mechanism of action" of sodium bromodifluoroacetate in a synthetic context is its role as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate. This transformation is typically achieved through thermal decomposition. The process involves two key steps:

-

Decarboxylation: Upon heating, sodium bromodifluoroacetate undergoes irreversible decarboxylation, losing carbon dioxide.

-

Halide Elimination: Concurrently with or immediately following decarboxylation, the bromide ion is eliminated, resulting in the formation of the neutral, electrophilic difluorocarbene.

This reactive species can then be trapped in situ by a suitable substrate, most commonly an alkene or alkyne, to form the desired difluorinated product.

Comparative Advantages over Sodium Chlorodifluoroacetate

For many years, sodium chlorodifluoroacetate was the go-to reagent for generating difluorocarbene. However, sodium bromodifluoroacetate offers several practical advantages that make it a more attractive choice in many applications.[1][2]

| Feature | Sodium Bromodifluoroacetate (BrCF₂CO₂Na) | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Rationale for Advantage |

| Hygroscopicity | Non-hygroscopic[1][2] | Highly hygroscopic and deliquescent[2] | Easier to handle and store, leading to more consistent reaction outcomes. |

| Reaction Temperature | Lower temperatures required for decomposition[1] | Higher temperatures required for decomposition | Milder reaction conditions are compatible with a broader range of sensitive functional groups. |

| Reagent Stoichiometry | Often requires smaller excess | Frequently requires a larger excess | More efficient and cost-effective. |

| Handling | Operationally simpler[1] | Can be difficult to weigh and dispense accurately | Improved reproducibility of experiments. |

These advantages collectively contribute to more robust and reliable synthetic protocols, which is a critical consideration in drug development where consistency and scalability are paramount.

Experimental Protocol: Synthesis of gem-Difluorocyclopropanes

The following is a representative experimental protocol for the gem-difluorocyclopropanation of an alkene using sodium bromodifluoroacetate. This protocol is based on methodologies reported in the literature and should be adapted and optimized for specific substrates.

Objective: To synthesize a gem-difluorocyclopropane via the [2+1] cycloaddition of difluorocarbene (generated from sodium bromodifluoroacetate) to an alkene.

Materials:

-

Alkene substrate

-

Sodium bromodifluoroacetate (BrCF₂CO₂Na)

-

Anhydrous diglyme

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for an inert atmosphere.

-

Reagent Preparation:

-

Dissolve the alkene substrate in anhydrous diglyme in the reaction flask.

-

In the dropping funnel, prepare a solution of sodium bromodifluoroacetate in anhydrous diglyme.

-

-

Reaction Execution:

-

Heat the solution of the alkene in the reaction flask to the desired temperature (e.g., 150 °C) under an inert atmosphere.

-

Once the temperature has stabilized, add the sodium bromodifluoroacetate solution dropwise from the dropping funnel over a period of 10-15 minutes.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 5-10 minutes to ensure complete reaction.

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or hexane).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure gem-difluorocyclopropane.

-

Applications in Drug Discovery and Development

The gem-difluorocyclopropane motif is a valuable pharmacophore in modern drug design.[1] Its incorporation can lead to:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the CF₂ group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug.

-

Conformational Rigidity: The cyclopropane ring introduces conformational constraint, which can lock the molecule into a bioactive conformation, thereby increasing its potency and selectivity for the target protein.

-

Modulation of Physicochemical Properties: The highly polar C-F bonds can influence the molecule's dipole moment, pKa, and lipophilicity, which are critical parameters for cell permeability and oral bioavailability.

The synthetic accessibility of gem-difluorocyclopropanes and other difluorinated compounds using sodium bromodifluoroacetate allows for the rapid generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.[1]

Conclusion

Sodium bromodifluoroacetate is a highly effective and practical reagent for the generation of difluorocarbene. Its mechanism of action, proceeding through thermal decarboxylation and halide elimination, provides a reliable route to this versatile synthetic intermediate. The operational advantages of sodium bromodifluoroacetate over its chloro-analog, particularly its non-hygroscopic nature and the milder reaction conditions it requires, make it a superior choice for the synthesis of complex and sensitive molecules. For researchers and scientists in drug development, a thorough understanding of the mechanism and application of this reagent is essential for leveraging the unique benefits of fluorine incorporation to design the next generation of therapeutic agents.

References

-

Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084. [Link]

-

Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Semantic Scholar. [Link]

-

ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. (2010). ResearchGate. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2011). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 13(12), 3138–3141. [Link]

-

Hu, J., Zhang, W., & Wang, F. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(25), 5772-5776. [Link]

-

Dolbier Jr, W. R. (2009). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 5, 19. [Link]

-

Amii, H., Oshiro, K., & Morimoto, Y. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Sci-Hub. [Link]

-

Hu, J., Ni, C., & Wang, F. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. European Journal of Organic Chemistry, 2011(13), 2333-2358. [Link]

-

Hu, J., Ni, C., & Wang, F. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Angewandte Chemie International Edition, 50(13), 2888-2915. [Link]

-

Lebargy, C., & Lequeux, T. (2015). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. RSC Advances, 5(104), 85655-85676. [Link]

-

Sather, A. C., & Buchwald, S. L. (2016). Difluoromethylation of Phenols. Organic Syntheses, 93, 1-14. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of Sodium Bromodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Advanced Chemical Synthesis

Sodium bromodifluoroacetate has emerged as a important reagent in modern organic synthesis, particularly as an efficient precursor for the generation of difluorocarbene, a key intermediate in the formation of gem-difluorocyclopropanes.[1][2] Its utility in the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry and materials science, necessitates a thorough understanding of its safe handling and application. This guide provides a comprehensive overview of the essential safety protocols, chemical properties, and handling procedures for sodium bromodifluoroacetate, designed to empower researchers to work confidently and safely with this valuable compound.

Section 1: Understanding the Hazard Profile of Sodium Bromodifluoroacetate

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of the materials being used. Sodium bromodifluoroacetate is classified as a hazardous substance, and its primary risks are associated with its irritant properties.

1.1 GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), sodium bromodifluoroacetate is typically classified with the following hazard statements:

Some suppliers also include the following hazard statement:

The signal word associated with these hazards is "Warning".[3][5][7]

1.2 Toxicological Insights: The Causality Behind the Irritation

The irritant nature of sodium bromodifluoroacetate stems from its chemical reactivity and its decomposition products. As a halogenated acetate, it can cause local inflammation upon contact with biological tissues.[9][10]

-

Respiratory Irritation: Inhalation of fine dust particles can lead to irritation of the respiratory tract.[2][3] This is a common effect of many chemical dusts, which can physically damage the delicate mucous membranes of the nose, throat, and lungs, triggering an inflammatory response.[6][11] The presence of bromine and fluorine in the molecule likely contributes to its reactivity with mucosal surfaces.

-

Skin and Eye Irritation: Direct contact with the skin or eyes can cause significant irritation.[3][4] The hygroscopic nature of the compound, meaning it readily absorbs moisture, can exacerbate this effect by drawing moisture from the skin and eyes, leading to dryness and inflammation.

While specific toxicological studies on sodium bromodifluoroacetate are not extensively available in the public domain, the broader class of halogenated hydrocarbons is known to exhibit varying degrees of toxicity.[9][12][13] Chronic exposure to some halogenated compounds has been linked to more severe health effects, underscoring the importance of minimizing exposure.[10]

Section 2: Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

To mitigate the risks associated with handling sodium bromodifluoroacetate, a combination of engineering controls and personal protective equipment (PPE) is essential. This approach follows the hierarchy of controls, prioritizing the removal of the hazard at its source.

2.1 Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of solid sodium bromodifluoroacetate that have the potential to generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood.[14][15] This is the most critical engineering control to prevent inhalation of the irritant powder.

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an adequate level of protection.[8]

-

Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where sodium bromodifluoroacetate is handled.[3][14]

2.2 Personal Protective Equipment (PPE): The Researcher's Essential Barrier

Appropriate PPE must be worn at all times when handling sodium bromodifluoroacetate.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[3][14][16] | Protects against dust particles and potential splashes. A face shield offers broader protection for the entire face. |

| Hand Protection | Nitrile or neoprene gloves.[14][17] | Provides a barrier against skin contact. Glove compatibility should be confirmed with the manufacturer's guidelines. |

| Body Protection | A fully buttoned lab coat.[14][17] For larger quantities or increased risk of spills, a chemical-resistant apron or coveralls should be considered.[16] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3][14] | Prevents the inhalation of harmful dust particles. |

Diagram: Hierarchy of Controls for Handling Sodium Bromodifluoroacetate

Caption: A diagram illustrating the hierarchy of controls for mitigating risks.

Section 3: Field-Proven Protocols for Handling and Storage

Adherence to standardized protocols is crucial for ensuring both the safety of the researcher and the integrity of the experiment.

3.1 Storage and Incompatibility

-

Storage Conditions: Sodium bromodifluoroacetate is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[2][3][4][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3]

3.2 Step-by-Step Protocol for Weighing and Transferring Solid Sodium Bromodifluoroacetate

This protocol is designed to minimize dust generation and exposure.

-

Preparation:

-

Ensure the chemical fume hood is on and operating correctly.

-

Don all required PPE (goggles, face shield, gloves, lab coat).

-

Decontaminate the work surface within the fume hood.

-

Place a tared weigh boat or appropriate glassware on an analytical balance inside the fume hood or a ventilated enclosure.

-

-

Handling the Reagent:

-

Carefully open the container of sodium bromodifluoroacetate inside the fume hood.

-

Using a clean, dry spatula, slowly and carefully transfer the desired amount of the solid to the weigh boat. Avoid any sudden movements that could create dust.

-

If a small amount of powder adheres to the spatula, gently tap it against the inside of the weigh boat to dislodge it.

-

-

Securing and Cleanup:

-

Securely close the main container of sodium bromodifluoroacetate immediately after use.

-

Carefully transfer the weighed solid to the reaction vessel.

-

Decontaminate the spatula and the work surface with an appropriate solvent (e.g., isopropanol) and wipe clean.

-

Dispose of any contaminated wipes and the weigh boat in a designated solid waste container.

-

3.3 Step-by-Step Protocol for Preparing a Solution

-

Preparation:

-

Follow steps 1 and 2 from the weighing protocol to obtain the desired mass of sodium bromodifluoroacetate in an appropriate flask.

-

Ensure the solvent to be used is compatible and has been appropriately dried if the reaction is moisture-sensitive.

-

-

Dissolution:

-

While the flask is still in the fume hood, slowly add the desired solvent to the solid.

-

Gently swirl the flask to aid in dissolution. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

-

Ensure the solid is fully dissolved before proceeding with the reaction.

-

Diagram: Workflow for Safe Weighing and Solution Preparation

Caption: A workflow diagram for the safe handling of sodium bromodifluoroacetate.

Section 4: Emergency Procedures and Waste Disposal

Preparedness for unexpected events is a critical component of laboratory safety.

4.1 Emergency Procedures

-

Inhalation: If inhaled, immediately move the affected person to fresh air.[3][4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[18]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][18] Seek medical attention if irritation persists.[4][18]

-

Eye Contact: If the compound enters the eyes, immediately flush with water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

-

Spills: In the event of a small spill, carefully sweep or shovel the solid material into a designated waste container, minimizing dust generation.[3] For larger spills, evacuate the area and contact the appropriate emergency response team.

4.2 Waste Disposal

-

Halogenated Waste: As a brominated organic compound, all waste containing sodium bromodifluoroacetate, including contaminated materials, must be disposed of as halogenated organic waste.[17]

-

Segregation: Do not mix this waste with other non-halogenated waste streams.[14]

-

Labeling and Collection: All waste containers must be clearly labeled with their contents and stored in a designated satellite accumulation area until they are collected by certified hazardous waste disposal personnel.[14][17]

Section 5: Conclusion: A Culture of Safety in Fluorination Chemistry

Sodium bromodifluoroacetate is a powerful tool for the synthesis of valuable fluorinated molecules. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established handling protocols, researchers can safely harness its synthetic potential. A proactive and informed approach to safety is not merely a matter of compliance but a cornerstone of scientific excellence and responsible research.

References

-

Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from Science Ready. [Link]

-

Chemscape Safety Technologies Inc. (n.d.). Lung Disease from Workplace Chemical Exposure. Retrieved from Chemscape. [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from NIOSH. [Link]

- Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084.

-

Semantic Scholar. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from Semantic Scholar. [Link]

-

Trimaco. (2023). Essential Chemical PPE. Retrieved from Trimaco. [Link]

-

Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from Triumvirate. [Link]

-

PubChem. (n.d.). bromodifluoroacetic acid sodium salt. Retrieved from PubChem. [Link]

-

Pharmacoguide. (2025). SOP Title: Preparation and Handling of Laboratory Reagents. Retrieved from Pharmacoguide. [Link]

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

-

Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from Cal Poly. [Link]

-

Pharmaguideline. (n.d.). SOP for Handling & Usage of Hazardous Chemicals. Retrieved from Pharmaguideline. [Link]

- National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

-

ChemSec. (n.d.). Halogenated compounds. Retrieved from SIN List. [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from Wipf Group. [Link]

- Jaeger, R. J., & Conolly, R. B. (1977). Biochemical Toxicology of Unsaturated Halogenated Monomers. Environmental Health Perspectives, 21, 153–159.

-

The Science Blog. (2023). Preparing & Handling Chemical Solutions. Retrieved from The Science Blog. [Link]

-

Defense Technical Information Center. (1993). Comparative Toxicity of Halogenated Hydrocarbons: Molecular Aspects. Retrieved from DTIC. [Link]

Sources

- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Hepatic Toxicity and Carcinogenicity of Haloacetates - Richard Bull [grantome.com]

- 4. Diseases Caused by Respiratory Irritants and Toxic Chemicals [iloencyclopaedia.org]

- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 6. CCOHS: What are the Effects of Dust on the Lungs? [ccohs.ca]

- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 9. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. sinlist.chemsec.org [sinlist.chemsec.org]

- 11. Lung Disease from Workplace Chemical Exposure | Chemscape Safety Technologies Inc. [chemscape.com]

- 12. Biochemical toxicology of unsaturated halogenated monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. LCSS: BROMINE [web.stanford.edu]

- 15. afd.calpoly.edu [afd.calpoly.edu]

- 16. chemtalk.com.au [chemtalk.com.au]

- 17. scienceready.com.au [scienceready.com.au]

- 18. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

Methodological & Application

Application Notes and Protocols for the Use of Sodium Bromodifluoroacetate in Organic Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

A Note on Nomenclature: Addressing "Sodium Bromofluoroacetate"

While the query specified "this compound," a comprehensive review of the chemical literature indicates that the significantly more prevalent and synthetically useful reagent is sodium bromodifluoroacetate (BrCF₂CO₂Na) . This document will focus on the latter, a powerful and versatile precursor for the generation of difluorocarbene, a key intermediate in the synthesis of fluorinated organic molecules. It is presumed that the interest lies in the introduction of fluorine atoms into organic scaffolds, a field where sodium bromodifluoroacetate has demonstrated considerable utility.

Introduction: The Rise of Sodium Bromodifluoroacetate as a Superior Difluorocarbene Source

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make the development of efficient fluorination methodologies a paramount objective. Among the various fluorinated motifs, the gem-difluoromethylene (-CF₂-) group is of particular importance, and its installation is often achieved via reactions involving difluorocarbene (:CF₂).

Historically, the generation of difluorocarbene has been fraught with challenges, including the use of hazardous reagents, harsh reaction conditions, and the formation of undesirable byproducts. Sodium bromodifluoroacetate has emerged as a superior reagent for this purpose, offering significant advantages over its more traditional counterpart, sodium chlorodifluoroacetate (ClCF₂CO₂Na).[1][2][3]

The Scientific Rationale: Why Choose Sodium Bromodifluoroacetate?

The efficacy of sodium bromodifluoroacetate stems from its favorable chemical and physical properties. The choice of this reagent is a deliberate one, grounded in principles of reaction kinetics and operational simplicity.

Mechanism of Difluorocarbene Generation

The primary function of sodium bromodifluoroacetate in organic synthesis is to serve as a thermal precursor to difluorocarbene. The reaction proceeds via a straightforward thermal decarboxylation pathway.

Figure 1: Generation of difluorocarbene from sodium bromodifluoroacetate.

This process is initiated by heating the salt, which leads to the expulsion of carbon dioxide and the formation of a bromodifluoromethyl anion intermediate. This intermediate rapidly eliminates a bromide ion to generate the highly reactive difluorocarbene species.

Advantages Over Sodium Chlorodifluoroacetate

The superiority of sodium bromodifluoroacetate over sodium chlorodifluoroacetate is not merely incremental; it represents a significant improvement in both efficiency and ease of use.[1][2][3]

| Feature | Sodium Bromodifluoroacetate (BrCF₂CO₂Na) | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) |

| Decomposition Temperature | Lower | Higher (typically requires >180 °C)[2] |

| Reagent Equivalents | Often requires smaller excess | Frequently requires a large excess |

| Hygroscopicity | Non-hygroscopic and stable at room temperature[1][3] | Highly hygroscopic and deliquescent[2][3] |

| Operational Simplicity | Easier to handle; slow addition is often unnecessary[1] | Difficult to handle; requires careful storage and handling |

| Reaction Yields | Generally provides higher yields under milder conditions[1][3] | Yields can be variable and sensitive to conditions |

Core Application: Synthesis of gem-Difluorocyclopropanes

A primary application of sodium bromodifluoroacetate is the [2+1] cycloaddition of difluorocarbene with alkenes and alkynes to produce gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.[1] These strained, fluorinated rings are valuable building blocks in their own right and serve as precursors to a variety of other fluorinated compounds.[2] The gem-difluorocyclopropane motif is found in numerous bioactive molecules, including enzyme inhibitors and receptor antagonists.[4]

General Reaction Scheme

The generated difluorocarbene readily reacts with a wide range of unsaturated substrates to afford the corresponding cyclopropanated products.

Figure 2: General workflow for gem-difluorocyclopropanation.

Protocol 1: Synthesis of 1,1-Difluoro-2,2-diphenylcyclopropane

This protocol details the gem-difluorocyclopropanation of 1,1-diphenylethylene, a standard substrate used to evaluate the efficacy of difluorocarbene precursors.

Materials:

-

1,1-Diphenylethylene

-

Sodium bromodifluoroacetate (BrCF₂CO₂Na)

-

Diglyme

-

Ice water

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1-diphenylethylene (1.0 mmol, 180.2 mg) in diglyme (5 mL).

-

Heating: Heat the solution to 150 °C with vigorous stirring.

-

Reagent Addition: In a separate flask, prepare a solution of sodium bromodifluoroacetate (1.2 mmol, 236.3 mg) in diglyme (10 mL). Add this solution dropwise to the heated reaction mixture over 10 minutes.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 150 °C for an additional 5 minutes.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by pouring the mixture into ice water (30 mL).

-

Transfer the mixture to a separatory funnel and extract the organic materials with hexane (4 x 50 mL).

-

Combine the organic layers and wash with brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with hexane) to yield the pure 1,1-difluoro-2,2-diphenylcyclopropane.

-

Expected Yield: Based on literature precedents, yields for this reaction are typically high, often exceeding 90%.[1][3]

Substrate Scope and Considerations

This methodology is applicable to a broad range of substrates, including:

-

Alkyl- and aryl-substituted alkenes[3]

-

Allyl alcohol esters[3]

-

α,β-Unsaturated esters[3]

-

Alkenyl boranes[3]

-

Terminal and internal alkynes[1]

The reaction generally proceeds with high stereochemical fidelity. The mild conditions and operational simplicity make it a robust method for accessing these valuable fluorinated motifs.

Broader Synthetic Utility: Beyond Cyclopropanation

While gem-difluorocyclopropanation is a major application, the difluorocarbene generated from sodium bromodifluoroacetate can also participate in other important transformations. Although less documented specifically for the bromo-analogue, the principles established for sodium chlorodifluoroacetate are often translatable.

Difluoromethylation of Heteroatoms

Difluorocarbene is an electrophilic species that can be trapped by various nucleophiles. This allows for the synthesis of difluoromethyl ethers, thioethers, and amines from the corresponding phenols, thiols, and amines.[5][6] The reaction typically requires a base to generate the nucleophilic species (e.g., a phenoxide from a phenol).

Conceptual Protocol: O-Difluoromethylation of a Phenol

-

A mixture of the phenol, a suitable base (e.g., K₂CO₃), and sodium bromodifluoroacetate is heated in a polar aprotic solvent (e.g., DMF or NMP).

-

The base deprotonates the phenol to form the more nucleophilic phenoxide.

-

Thermal decomposition of the bromodifluoroacetate generates difluorocarbene.

-

The phenoxide traps the carbene, and subsequent protonation (during work-up) yields the aryl difluoromethyl ether.[5]

This transformation is highly valuable in drug discovery, as the -OCF₂H group is a common bioisostere for other functional groups.[7]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling sodium bromodifluoroacetate.

-

Hazards: Sodium bromodifluoroacetate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8] Work in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[10] Keep away from heat and strong oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Sodium bromodifluoroacetate is a highly efficient, operationally simple, and versatile reagent for the generation of difluorocarbene. Its superior properties compared to sodium chlorodifluoroacetate, particularly its non-hygroscopic nature and lower decomposition temperature, make it an excellent choice for the synthesis of gem-difluorocyclopropanes and other difluoromethylated compounds. The protocols described herein provide a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful tool in their synthetic endeavors, accelerating the discovery and development of novel fluorinated molecules.

References

-

Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084. Available from: [Link]

-

ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. Retrieved January 17, 2026, from [Link]

-

SDS search. (n.d.). Sodium Bromodifluoroacetate. Retrieved January 17, 2026, from [Link]

-

Wang, R., et al. (2001). Methylene− gem -Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. Journal of Medicinal Chemistry, 44(23), 4019-22. Available from: [Link]

-

Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–277. Available from: [Link]

-

Prakash, G. K. S., et al. (2012). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 14(3), 852-855. Available from: [Link]

-

ResearchGate. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved January 17, 2026, from [Link]

-

Hu, J., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(26), 5947-5951. Available from: [Link]

-

Hu, J., et al. (2013). Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br. Angewandte Chemie International Edition, 52(39), 10344-10348. Available from: [Link]

-

He, W., et al. (2021). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 86(15), 10185-10195. Available from: [Link]

-

ResearchGate. (n.d.). Applications of gem-difluoro olefins in medicinal chemistry. Retrieved January 17, 2026, from [Link]

-

Kumawat, S., & Natte, K. (2021). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications, 57(88), 11627-11630. Available from: [Link]

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved January 17, 2026, from [Link]

-

Grokipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved January 17, 2026, from [Link]

Sources

- 1. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. synquestlabs.com [synquestlabs.com]

- 9. SODIUM BROMODIFLUOROACETATE - Safety Data Sheet [chemicalbook.com]

- 10. Sodium bromodifluoroacetate | 84349-27-9 [sigmaaldrich.com]

Application Notes and Protocols for Monofluorinating Agents in Organic Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Reagent Landscape for Fluorination

In the pursuit of novel therapeutics and advanced materials, the strategic incorporation of fluorine atoms into organic molecules is a paramount technique. The unique properties imparted by fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed overview of contemporary monofluorination methodologies.

It is crucial to begin with a point of clarification regarding the topic of "sodium bromofluoroacetate." Extensive review of the chemical literature indicates that this specific reagent is not recognized as a monofluorinating agent. It is likely that this is a conflation with the well-documented reagent, sodium bromodifluoroacetate (BrCF₂CO₂Na) . This latter compound serves as an effective precursor to difluorocarbene (:CF₂), a reactive intermediate used for the synthesis of gem-difluorocyclopropanes, rather than for monofluorination.[1][2][3]

Therefore, this guide will focus on established and reliable methods for the introduction of a single fluorine atom into organic molecules, which is the likely core interest of researchers exploring this area. We will delve into the primary strategies for monofluorination, providing detailed protocols and mechanistic insights to empower your research and development endeavors.

I. Mechanistic Overview of Monofluorination Strategies

The introduction of a single fluorine atom into an organic scaffold can be broadly categorized into two main approaches: nucleophilic and electrophilic fluorination.[4][5]

1. Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a nucleophilic fluoride source (F⁻). Common sources of nucleophilic fluoride include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides (e.g., TBAF).[4] The reactivity of the fluoride anion is highly dependent on the solvent and the presence of any phase-transfer catalysts.

2. Electrophilic Fluorination: In this strategy, an electron-rich substrate, such as an enolate or an aromatic ring, attacks an electrophilic source of fluorine ("F⁺"). A wide array of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly employed for this purpose.[5] These reagents are generally more convenient to handle than gaseous fluorine and offer a high degree of functional group tolerance.

The choice between a nucleophilic or electrophilic strategy is dictated by the nature of the starting material and the desired final product.

II. Electrophilic Monofluorination of Carbonyl Compounds using Selectfluor®

A widely adopted and versatile method for monofluorination is the reaction of ketone enolates or their equivalents with an electrophilic N-F reagent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a popular choice due to its stability, high reactivity, and ease of handling.

Mechanism of Action

The reaction proceeds via the formation of an enolate or silyl enol ether from the parent carbonyl compound. This electron-rich intermediate then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent to forge the new C-F bond.

Caption: Mechanism of electrophilic monofluorination of a ketone.

Protocol: General Procedure for the Monofluorination of a Ketone

This protocol provides a general guideline for the monofluorination of an active methylene group adjacent to a carbonyl. The specific base, solvent, and reaction temperature may require optimization for a given substrate.

Materials:

-

Ketone substrate

-

Selectfluor®

-

Anhydrous solvent (e.g., acetonitrile, DMF, THF)

-

Base (e.g., NaH, LDA, KHMDS)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ketone substrate (1.0 eq.).

-

Dissolution: Dissolve the substrate in the chosen anhydrous solvent.

-

Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

-

Enolate Formation: Slowly add the base (1.1 eq.) to the stirred solution. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete enolate formation.

-

Addition of Fluorinating Agent: Add Selectfluor® (1.2 eq.) portion-wise to the reaction mixture, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to stir at the same temperature or gradually warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired monofluorinated ketone.

Data Presentation: Typical Reaction Conditions for Electrophilic Monofluorination

| Substrate Class | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| β-Ketoesters | NaH | THF | 0 to rt | 70-90 |

| 1,3-Diketones | K₂CO₃ | MeCN | rt | 80-95 |

| Simple Ketones | LDA | THF | -78 to 0 | 50-80 |

| Silyl Enol Ethers | - | MeCN | rt | 75-95 |

III. Safety and Handling of Fluorinating Agents

Fluorinating agents, including electrophilic N-F reagents, require careful handling due to their reactivity and potential hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct all operations in a well-ventilated fume hood.

-

Inert Atmosphere: Many fluorination reactions are sensitive to moisture and should be carried out under an inert atmosphere of nitrogen or argon.

-

Quenching: Be cautious when quenching reactions, as unreacted reagents can react exothermically with water or protic solvents.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

IV. Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a laboratory-scale monofluorination experiment.

Caption: General experimental workflow for monofluorination.

V. Conclusion

While this compound is not a recognized agent for monofluorination, a diverse and powerful toolkit of reagents and methods exists for this critical transformation. Electrophilic fluorination with N-F reagents like Selectfluor® offers a reliable and versatile strategy for the synthesis of monofluorinated compounds, particularly from carbonyl precursors. By understanding the underlying mechanisms and adhering to careful experimental protocols, researchers can effectively leverage these methods to advance their synthetic programs in drug discovery and materials science.

References

-

FluoBase: a fluorinated agents database. (2025). Journal of Cheminformatics, 17(1). [Link]

-

FluoBase: a fluorinated agents database. (n.d.). ProQuest. [Link]

-

Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. (2010). Organic Chemistry Portal. [Link]

-

Data distribution for fluorinated reagents in FluoBase. (n.d.). ResearchGate. [Link]

-

ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. (2010). ChemInform, 41(33). [Link]

-

Fluorine reagent. (n.d.). Chemsrc. [Link]

Sources

- 1. Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]

- 2. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine reagent | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Protocols for the Application of Sodium Bromofluoroacetate in Scientific Research

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bromofluoroacetate is a halogenated monocarboxylate that serves as a valuable tool in metabolic research and as a precursor in chemical synthesis. Its primary biochemical significance lies in its role as a pro-toxin, which, through a process known as "lethal synthesis," is converted into a potent inhibitor of aconitase, a critical enzyme in the citric acid cycle. This guide provides a comprehensive overview of the protocols for the safe and effective use of this compound in a research environment, detailing its mechanism of action, experimental applications, and essential safety procedures.

PART 1: Core Principles and Safety

1.1 Physicochemical Properties

A thorough understanding of the chemical's properties is fundamental to its appropriate handling and application.

Table 1: Physicochemical Properties of this compound Analogs

| Property | Sodium bromodifluoroacetate | Ethyl bromofluoroacetate |

|---|---|---|

| CAS Number | 84349-27-9[1] | 401-55-8 |

| Molecular Formula | C₂BrF₂NaO₂[1] | C₄H₆BrFO₂ |

| Molecular Weight | 196.91 g/mol [1] | 184.99 g/mol |

| Appearance | White to almost white powder or crystalline solid[2] | Colorless liquid[3] |

| Melting Point | 67°C (lit.)[1] | Not Applicable |

| Boiling Point | 104°C at 83 mmHg (lit.)[1] | 154°C (lit.) |

| Solubility | Soluble in water[2] | Not specified |

| Storage | Room temperature, in a dark place under an inert atmosphere | 2-8°C |

Note: Data for this compound is limited; therefore, properties of closely related analogs are provided for reference.

1.2. Safety and Handling

This compound and its analogs are hazardous substances that require strict adherence to safety protocols.

-

General Handling : Always handle in a well-ventilated area, preferably within a chemical fume hood.[1][4][5] Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]

-

Personal Protective Equipment (PPE) :

-

First Aid Measures :

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][7]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[5][7]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1][6]

-

-